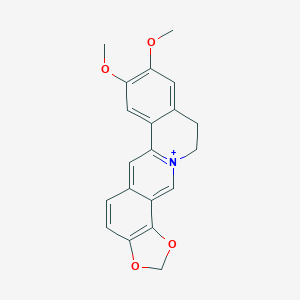

Epiberberina

Descripción general

Descripción

Epiberberina es un alcaloide protoberberínico natural que se encuentra en diversas plantas, particularmente en los rizomas de especies de Coptis. Es conocido por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antiinflamatorias e inhibidoras de enzimas. La this compound ha llamado la atención por su capacidad para inhibir la ureasa microbiana ruminal, lo que la convierte en un candidato prometedor para reducir la liberación de amoníaco en el ganado rumiante .

Aplicaciones Científicas De Investigación

La epiberberina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para la síntesis de otros compuestos bioactivos.

Biología: Se estudia por sus propiedades antimicrobianas e inhibidoras de enzimas.

Medicina: Se investiga por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.

Mecanismo De Acción

La epiberberina ejerce sus efectos a través de diversos objetivos y vías moleculares:

Inhibición enzimática: Inhibe la ureasa al dirigirse a la proteína accesoria de la ureasa UreG, reduciendo la liberación de amoníaco en el rumen.

Actividad antimicrobiana: Interfiere con las membranas celulares microbianas e inhibe el crecimiento bacteriano.

Efectos antiinflamatorios: Modula las vías inflamatorias al inhibir las citocinas proinflamatorias.

Análisis Bioquímico

Biochemical Properties

Epiberberine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Epiberberine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation. Additionally, Epiberberine interacts with proteins involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB), thereby exerting anti-inflammatory effects .

Cellular Effects

Epiberberine influences various cellular processes and functions. In adipocytes, Epiberberine has been observed to reduce lipid accumulation by inhibiting cellular triglyceride synthesis . It also affects cell signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, Epiberberine modulates gene expression related to inflammation and oxidative stress, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of Epiberberine involves several pathways. Epiberberine binds to and inhibits the activity of key enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action enhances cholinergic signaling, which is beneficial in neurodegenerative conditions. Additionally, Epiberberine activates the AMPK pathway, promoting glucose uptake and lipid metabolism. It also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of Epiberberine vary with different dosages in animal models. At lower doses, Epiberberine has been shown to improve cognitive function and reduce inflammation without significant adverse effects. At higher doses, Epiberberine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Epiberberine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation. Enzymes such as cytochrome P450 (CYP450) play a significant role in its metabolism. Epiberberine also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism, thereby influencing metabolite levels .

Transport and Distribution

Epiberberine is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed in the gastrointestinal tract and distributed to tissues such as the liver, kidneys, and brain. Transporters such as P-glycoprotein (P-gp) and organic cation transporters (OCTs) facilitate its cellular uptake and distribution. Epiberberine’s localization in specific tissues contributes to its therapeutic effects .

Subcellular Localization

Epiberberine exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its antioxidant and metabolic effects. Epiberberine’s targeting to mitochondria is facilitated by its lipophilic nature, allowing it to interact with mitochondrial membranes and modulate mitochondrial function. Additionally, Epiberberine may undergo post-translational modifications that direct it to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La epiberberina se puede sintetizar a través de diversas rutas químicas. Un método común implica la extracción del compuesto de fuentes vegetales, como los rizomas de Coptis. El proceso de extracción generalmente incluye pasos como secado, molienda y extracción con solventes utilizando etanol o metanol. El extracto crudo se purifica luego utilizando técnicas cromatográficas para aislar la this compound.

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de materiales vegetales. El proceso incluye:

Cosecha y secado: Recolección del material vegetal y secado para reducir el contenido de humedad.

Molienda: Molienda del material seco en polvo fino.

Extracción con solventes: Uso de solventes como etanol o metanol para extraer los alcaloides.

Purificación: Empleo de métodos cromatográficos para purificar el extracto y aislar la this compound.

Análisis De Reacciones Químicas

Tipos de reacciones: La epiberberina sufre diversas reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura de la this compound, lo que lleva a la formación de derivados reducidos.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound con actividades biológicas modificadas.

Comparación Con Compuestos Similares

La epiberberina es estructuralmente similar a otros alcaloides protoberberínicos como la berberina, la palmatina y la coptisina. Sin embargo, presenta propiedades únicas:

Berberina: Conocida por sus actividades antimicrobianas y antiinflamatorias de amplio espectro.

Palmatina: Presenta propiedades antimicrobianas y antiinflamatorias pero con una potencia diferente.

Coptisina: Similar a la berberina pero con efectos farmacológicos distintos.

La this compound destaca por su superior inhibición de la ureasa microbiana ruminal, lo que la convierte en un compuesto valioso para reducir la liberación de amoníaco en el ganado rumiante .

Actividad Biológica

Epiberberine (EPI) is a protoberberine alkaloid primarily derived from various traditional Chinese medicinal plants, including Coptis chinensis, Corydalis turtschaninovii, and Sinomenium acutum. This compound has garnered attention for its multifaceted biological activities, particularly in cancer treatment, metabolic disorders, and antimicrobial effects. This article explores the biological activity of epiberberine, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Epiberberine exhibits a range of biological activities through various mechanisms:

- Antitumor Activity : EPI has been shown to inhibit metastasis in head and neck squamous cell carcinoma (HNSCC) by regulating the JNK signaling pathway and downregulating matrix metalloproteinase-13 (MMP-13) expression. This regulation leads to decreased cell migration and invasion in cancer cell lines such as Ca9-22 and FaDu at non-toxic doses .

- Cell Cycle Regulation : In gastric cancer models, epiberberine induces G2/M cell cycle arrest through a p53/p21-dependent pathway. This effect contributes to the apoptosis of cancer cells, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Effects : EPI demonstrates significant inhibitory activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. It reduces host apoptosis and inflammation by inhibiting urease activity and downregulating inflammatory cytokines .

- Metabolic Effects : Epiberberine shows promise in managing diabetes and cardiovascular diseases. It has antihyperlipidemic and antihyperglycemic properties, influencing lipid metabolism and glucose homeostasis .

Table 1: Summary of Biological Activities of Epiberberine

Case Studies

- Head and Neck Cancer : A study published in 2023 demonstrated that epiberberine effectively suppressed the migration of HNSCC cells. The research indicated that EPI treatment led to a significant reduction in the expression of EMT-related proteins such as vimentin, snail, and slug, which are crucial for cancer cell motility .

- Gastric Cancer : Research indicated that epiberberine could induce apoptosis in gastric cancer cells by activating the p53 pathway. The study observed that EPI treatment resulted in significant tumor growth inhibition in both in vitro and in vivo models .

- Antimicrobial Activity against H. pylori : A recent investigation highlighted EPI's effectiveness against H. pylori, showcasing its potential as an alternative treatment amid rising antibiotic resistance. The study found that EPI not only inhibited bacterial growth but also mitigated inflammation associated with infection .

Pharmacokinetics

Epiberberine's pharmacokinetic profile reveals rapid absorption following oral administration, with a bioavailability of approximately 14.46%. Its elimination predominantly occurs via bile and feces, with renal excretion playing a significant role as well . The compound also exhibits inhibitory effects on cytochrome P450 isoforms, particularly CYP2C9 and CYP2D6, which are essential for drug metabolism .

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQGFLUORYYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218854 | |

| Record name | Epiberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-09-2 | |

| Record name | Epiberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epiberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIBERBERINE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of epiberberine?

A1: Epiberberine demonstrates a strong binding affinity for the human telomeric G-quadruplex (HTG) DNA structure, specifically the hybrid-2 form prevalent in potassium-rich environments. [] This interaction stabilizes the HTG and can inhibit telomerase, an enzyme implicated in cancer cell immortality. [, ]

Q2: How does epiberberine binding affect the human telomeric G-quadruplex structure?

A2: Epiberberine induces a significant conformational change in the HTG upon binding. It primarily targets the 5' end, recruiting the flanking adenine to form a unique \"quasi-triad\" that intercalates with the G-tetrad and surrounding capping structures. This interaction leads to a well-defined, multi-layer binding pocket exclusive to the hybrid-2 HTG conformation. [, , ]

Q3: What are the downstream consequences of epiberberine's interaction with the HTG?

A3: By stabilizing the HTG, epiberberine can inhibit the activity of telomerase. [, , ] Telomerase is responsible for maintaining telomere length, and its inhibition can lead to telomere shortening and ultimately, cancer cell death.

Q4: Does epiberberine interact with any other biological targets?

A4: Yes, epiberberine has been shown to inhibit certain cytochrome P450 (CYP450) isoforms, specifically CYP2C9 and CYP2D6, in human liver microsomes. [] It also interacts with human organic cation transporters (OCTs), acting as both an inhibitor and substrate for OCT1, OCT2, and OCT3. []

Q5: What is the significance of epiberberine’s interaction with OCTs?

A5: OCTs play a crucial role in drug absorption, distribution, and elimination. Epiberberine’s interaction with OCTs suggests a potential for drug-drug interactions and highlights the importance of considering these interactions in clinical settings. []

Q6: What is the molecular formula and weight of epiberberine?

A6: The molecular formula of epiberberine is C20H17NO4, and its molecular weight is 335.35 g/mol.

Q7: Are there any spectroscopic data available for epiberberine?

A7: While the provided research excerpts don't contain specific spectroscopic data, they commonly utilize techniques like High-Performance Liquid Chromatography (HPLC) [, , , , , ], Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [, , , ], and Nuclear Magnetic Resonance (NMR) spectroscopy [, ] for identification and characterization of epiberberine.

Q8: How do structural modifications of epiberberine affect its biological activity?

A8: Research suggests that the 9,10-methylenedioxy and 2,3-dimethoxy groups in epiberberine's structure might play a role in its interaction with DNA. [] Comparing epiberberine's activity with other protoberberine alkaloids reveals that subtle structural differences significantly influence their binding affinities to the HTG and other targets like CYP450 enzymes. [, ] For instance, epiberberine exhibits a stronger inhibitory effect on CYP2D6 compared to berberine, jatrorrhizine, and palmatine. []

Q9: How is epiberberine distributed in the body?

A11: Studies in rats indicate that epiberberine is widely distributed in various tissues, including the liver, heart, kidney, and others. []

Q10: How is epiberberine metabolized?

A12: Epiberberine undergoes extensive metabolism, primarily in the liver. [, ] Identified metabolic pathways include demethylation, hydroxylation, sulfation, and glucuronidation. []

Q11: How is epiberberine excreted?

A13: Following oral administration, epiberberine is primarily excreted through bile and feces, with a significant portion also eliminated via the kidneys. []

Q12: Are there any known drug-drug interactions with epiberberine?

A14: Yes, epiberberine's inhibition of CYP2C9 and CYP2D6 in human liver microsomes indicates a potential for interactions with drugs metabolized by these enzymes. [] Furthermore, its interaction with OCTs could also contribute to drug-drug interactions. []

Q13: What in vitro models have been used to study the biological activity of epiberberine?

A15: Epiberberine's activity has been investigated in various in vitro models, including cell-based assays using human cancer cell lines like NCI-N87 (gastric cancer) and Caco-2 (colon cancer), demonstrating inhibitory effects on cancer cell proliferation. [] It has also been studied in enzyme assays targeting BACE1, AChE, BChE, and others to evaluate its anti-Alzheimer's and antioxidant potential. []

Q14: What in vivo models have been used to study the biological activity of epiberberine?

A16: Epiberberine's effects have been explored in rat models to assess its pharmacokinetic properties, tissue distribution, and potential against scopolamine-induced amnesia. [, , , ] Zebrafish models have also been employed to investigate its metabolic pathways. []

Q15: What analytical methods are commonly used for the detection and quantification of epiberberine?

A17: The most frequently employed techniques include High-Performance Liquid Chromatography (HPLC) [, , , , , ] coupled with various detectors like Diode Array Detection (DAD) [, ] and Mass Spectrometry (MS) [, , ]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for its sensitivity and specificity in quantifying epiberberine in biological samples. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.